molecular formula C4H10O3S B155355 Ethyl ethanesulfonate CAS No. 1912-30-7

Ethyl ethanesulfonate

Cat. No.: B155355
CAS No.: 1912-30-7
M. Wt: 138.19 g/mol
InChI Key: PPCXFTKZPBHXIW-UHFFFAOYSA-N
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Description

Ethyl ethanesulfonate is an organosulfur compound with the chemical formula ( \text{C}4\text{H}{10}\text{O}_3\text{S} ). It is the ethyl ester of ethanesulfonic acid. This compound is a colorless liquid and is classified as an alkylating agent. This compound is primarily used in scientific research due to its ability to induce mutations in genetic material.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethanesulfonate can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{SO}_3\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_3\text{C}_2\text{H}_5} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of ethanesulfonic acid with ethanol under controlled conditions. The reaction is typically carried out in a batch reactor with continuous removal of water to drive the reaction to completion.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the ethyl group can be replaced by various nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze back to ethanesulfonic acid and ethanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include ethylated derivatives of the nucleophile.

    Hydrolysis Products: The major products of hydrolysis are ethanesulfonic acid and ethanol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ethyl ethanesulfonate is characterized by its ability to act as an alkylating agent, which allows it to modify DNA and induce mutations. The primary mechanism involves the formation of adducts with nucleophilic sites in DNA, leading to alterations in the genetic code. Specifically, EES can induce point mutations through the alkylation of guanine bases, resulting in transitions from G:C to A:T pairs during DNA replication .

2.1. Mutagenesis Studies

EES is widely used in mutagenesis studies to understand the mechanisms of DNA repair and mutation induction. It serves as a model alkylating agent in genetic research, particularly in organisms like Drosophila and Caenorhabditis elegans. In these studies, EES has been shown to induce mutations at a controlled rate, allowing researchers to investigate the effects of specific genetic changes on phenotypic traits .

2.2. Cancer Research

The carcinogenic potential of EES has been documented through various animal studies. For instance, when administered to newborn mice, EES induced adenomas and adenocarcinomas in multiple organs, including the lungs . This highlights its relevance in cancer research, where understanding mutagenic compounds can lead to insights into tumorigenesis.

3.1. Genetic Screening with EES

In a study involving C. elegans, researchers exposed the organism to varying concentrations of EES to assess mutation rates. The findings indicated that EES could induce a significant number of mutations without causing extensive cell death, making it a valuable tool for genetic screening .

3.2. Combined Mutagenicity Studies

A recent study explored the combined effects of methyl methanesulfonate (MMS) and EES on Chinese hamster V79 cells. The results demonstrated that pre-treatment with EES significantly altered the survival rates and mutation frequencies when combined with MMS, suggesting synergistic effects that could enhance our understanding of mutagenic interactions .

Safety and Handling Considerations

Given its mutagenic and carcinogenic properties, handling this compound requires strict safety protocols:

  • Use personal protective equipment (PPE) including gloves and goggles.
  • Work within a fume hood to minimize inhalation risks.
  • Dispose of waste according to hazardous waste regulations.

Mechanism of Action

Ethyl ethanesulfonate exerts its effects by alkylating DNA. The ethyl group of this compound reacts with guanine in DNA, forming the abnormal base O6-ethylguanine. During DNA replication, DNA polymerases frequently place thymine instead of cytosine opposite O6-ethylguanine, leading to G:C to A:T transitions. This results in point mutations that can alter gene function.

Comparison with Similar Compounds

    Ethyl methanesulfonate: Another alkylating agent with similar mutagenic properties.

    Methyl methanesulfonate: A related compound that also induces mutations by alkylating DNA.

Uniqueness: Ethyl ethanesulfonate is unique in its specific alkylation pattern and its ability to induce point mutations with high efficiency. Compared to ethyl methanesulfonate, it has a slightly different alkylation profile, which can result in different mutational spectra.

Biological Activity

Ethyl ethanesulfonate (EES) is an organosulfur compound that has garnered attention due to its biological activity, particularly in the context of mutagenesis and genotoxicity. This article explores the biological effects of EES, its mechanisms of action, and relevant research findings.

This compound is classified as a sulfonate ester, which can undergo hydrolysis in biological systems. The hydrolysis mechanism typically involves nucleophilic substitution reactions, where hydroxyl ions attack the sulfur atom, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA .

Hydrolysis Reaction

The hydrolysis of this compound can be summarized as follows:

EES+H2OHydrolyzed Products\text{EES}+\text{H}_2\text{O}\rightarrow \text{Hydrolyzed Products}

This reaction can lead to the formation of alkylating agents that are capable of modifying DNA bases, particularly guanine, resulting in mutations. Such modifications can lead to various types of DNA damage, including point mutations and strand breaks .

Biological Activity and Genotoxicity

EES has been identified as a potential genotoxic agent. Studies indicate that compounds like EES can act as DNA alkylating agents, which may result in significant genetic alterations in both bacterial and mammalian cells .

Genotoxic Effects

  • Mutagenesis : EES induces mutations through alkylation of DNA bases. Specifically, it forms O^6-ethylguanine, which mispairs during DNA replication, leading to G:C to A:T transitions .
  • Cellular Impact : Exposure to EES has been shown to affect cell viability and proliferation rates. For instance, studies have demonstrated that higher concentrations of EES lead to decreased growth rates and increased cell death in model organisms such as Drosophila and various plant species .

Case Studies

  • Plant Mutagenesis : In a study involving rice varieties treated with ethyl methanesulfonate (EMS), which is chemically similar to EES, it was observed that EMS treatment resulted in a significant reduction in germination rates and overall plant growth. The study highlighted the mutagen's efficacy in generating genetic variability for crop improvement .
  • Bacterial Studies : Research on bacterial strains exposed to EES revealed increased mutation rates and changes in phenotypic traits. These studies underline the importance of understanding the mutagenic potential of sulfonate esters in microbial genetics .

Research Findings

A summary of key findings from recent studies on this compound is presented below:

Study FocusKey FindingsReference
Hydrolysis MechanismEES undergoes hydrolysis via nucleophilic substitution; significant for its reactivity.
GenotoxicityEES acts as a DNA alkylating agent; induces mutations in various organisms.
Plant GrowthHigher concentrations of EMS (similar to EES) reduce germination and growth rates significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for ethyl ethanesulfonate, and how are yields maximized?

this compound can be synthesized via nucleophilic substitution reactions. A documented method involves reacting ethyl methanesulfonate with methyl iodide under controlled conditions, achieving an 83.4% yield on a 0.010-mol scale. Key parameters include maintaining a boiling point of 79.5–81°C (8 mm Hg) and verifying purity using infrared (IR) spectroscopy (1350 and 1170 cm⁻¹ for SO₃ groups) and nuclear magnetic resonance (NMR) spectroscopy (δ 1.4 ppm for CH₃CH₂ groups) . Optimization requires precise stoichiometry and temperature control to minimize side reactions.

Q. How is this compound characterized structurally and functionally in laboratory settings?

Structural characterization employs IR and NMR spectroscopy. For example, IR peaks at 1350 cm⁻¹ (asymmetric SO₃ stretch) and 1170 cm⁻¹ (symmetric SO₃ stretch) confirm sulfonate group presence. NMR analysis reveals distinct quartets (δ 3.14 ppm for CH₃CH₂S and δ 4.30 ppm for OCH₂CH₃), critical for verifying molecular integrity . Functional characterization may involve titrimetric methods using sodium ethanesulfonate (SES) for concentration determination, validated via integration of methyl/methylene peaks in NMR .

Q. What role does this compound play in sulfur metabolism studies?

In microbial systems like Chlorella fusca, ethanesulfonate acts as a sulfur source, competing with sulfate for uptake. Experiments using lacZ fusion strains demonstrate that ethanesulfonate derepresses sulfur assimilation pathways, with β-galactosidase activity peaking during early exponential growth. This system is used to study sulfur regulation dynamics by comparing repression (e.g., sulfate) and derepression (e.g., ethanesulfonate) conditions .

Advanced Research Questions

Q. How does this compound enhance mutagenicity in combination with external stressors like magnetic fields?

Synergistic effects between this compound and static magnetic fields (MFs) have been observed in E. coli. Exposure to 2–5 T MFs alongside this compound increases mutation rates beyond additive effects, likely due to disrupted cellular redox balance (e.g., altered superoxide dismutase and catalase activity) and impaired DNA repair mechanisms. Experimental design requires controlled MF exposure chambers and parallel mutagenesis assays to isolate combinatorial effects .

Q. What are the kinetic parameters governing ethanesulfonate uptake in algal systems?

In Chlorella fusca, uptake follows Michaelis-Menten kinetics with a Kₘ of 5 × 10⁻⁵ M, indicating high-affinity transport. The process is energy-dependent, pH-sensitive, and inhibited by sulfonate analogs. Methodological approaches include radiolabeled ethanesulfonate tracers to track metabolic conversion to sulfate and competitive inhibition assays using structural analogs (e.g., butanesulfonate) .

Q. How can this compound derivatives be leveraged in drug design?

this compound serves as a sulfonating agent in synthesizing bioactive compounds. For example, imidazothiazole derivatives with this compound moieties exhibit anti-urease activity. Synthesis involves coupling reactions followed by purification via flash chromatography (hexane:ethyl acetate gradients). Structural validation uses LC-MS ([M + 1]⁺ peaks) and NMR to confirm sulfonate group integration .

Q. What analytical challenges arise when quantifying this compound in complex matrices?

Challenges include interference from co-eluting anions (e.g., sulfate) in ion-exchange chromatography and matrix effects in mass spectrometry. Solutions involve derivatization (e.g., methyl ester formation) to enhance detectability or pulsed-gradient spin-echo (PGSE) NMR for diffusivity measurements in aqueous systems. Method validation requires spike-recovery experiments and cross-correlation with titrimetric data .

Q. How should researchers address contradictory data on ethanesulfonate’s metabolic impact across studies?

Discrepancies may arise from species-specific sulfur assimilation pathways or experimental conditions (e.g., pre-culture sulfur sources). Robust meta-analyses should control for variables like growth phase (e.g., early vs. late exponential) and sulfur availability. Comparative studies using isogenic microbial strains can isolate genetic factors influencing ethanesulfonate metabolism .

Q. Methodological Guidance Table

Research Focus Key Techniques Critical Parameters Relevant Evidence
Synthesis OptimizationIR/NMR spectroscopy, reflux distillationTemperature, stoichiometry, purity validation
Mutagenicity AssaysMF exposure systems, mutation rate assaysField strength, mutagen concentration controls
Uptake KineticsRadiolabeled tracers, inhibition assayspH, energy inhibitors (e.g., CCCP)
Derivative SynthesisFlash chromatography, LC-MS/NMRSolvent gradients, derivatization efficiency
Sulfur Metabolism StudieslacZ reporter assays, growth phase analysisSulfur source pre-culture conditions

Properties

IUPAC Name

ethyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCXFTKZPBHXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073952
Record name Ethanesulfonic acid, ethyl ester
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-30-7
Record name Ethyl ethanesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=1912-30-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, ethyl ester
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Record name 1912-30-7
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Record name ETHYL ETHANESULFONATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl ethanesulfonate
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